molecular formula C19H19NO3 B2588337 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 900285-50-9

4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2588337
CAS No.: 900285-50-9
M. Wt: 309.365
InChI Key: XIVGYNCEYFXQKN-UHFFFAOYSA-N
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Description

4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methylcoumarin with benzyl(methyl)amine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.

    4-Methylumbelliferone: Known for its anti-inflammatory and anti-cancer properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

Uniqueness

4-{[benzyl(methyl)amino]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

4-[[benzyl(methyl)amino]methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-17(21)9-8-16-15(10-18(22)23-19(13)16)12-20(2)11-14-6-4-3-5-7-14/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVGYNCEYFXQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN(C)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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